

Physical and chemical properties of Dolasetrond5

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Dolasetron-d5: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical and chemical properties of **Dolasetron-d5**, a deuterated analog of the potent and selective 5-HT3 receptor antagonist Dolasetron. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in studies involving this compound.

Core Physical and Chemical Properties

Dolasetron-d5 is a stable, isotopically labeled form of Dolasetron, where five hydrogen atoms have been replaced by deuterium. This labeling is particularly useful in pharmacokinetic and metabolic studies, often serving as an internal standard for quantitative analysis by mass spectrometry. While specific experimental data for some physical properties of **Dolasetron-d5** are not readily available in published literature, the following tables summarize the known properties and provide data for the non-deuterated form, Dolasetron, for reference.

Table 1: General and Physical Properties of **Dolasetron-d5** and Dolasetron



Property	Dolasetron-d5	Dolasetron
Chemical Name	(2α,6α,8α,9aß)-octahydro-3- oxo-2,6-methano-2H- quinolizin-8-yl-1H-indole-3- carboxylate-d5	(2α,6α,8α,9aß)-Octahydro-3- oxo-2,6-methano-2H- quinolizin-8-yl 1H-indole-3- carboxylate
Molecular Formula	C19H15D5N2O3	C19H20N2O3[1]
Molecular Weight	329.40 g/mol	324.38 g/mol [1]
Appearance	White to off-white solid	White to off-white powder
Melting Point	Data not available	278 °C (as mesylate salt)[2]
Boiling Point	Data not available	Data not available
Solubility	Data not available	Freely soluble in water and propylene glycol; slightly soluble in ethanol and normal saline (as mesylate monohydrate). Soluble in DMSO.[3]

Table 2: Chemical and Spectroscopic Properties of **Dolasetron-d5** and Dolasetron



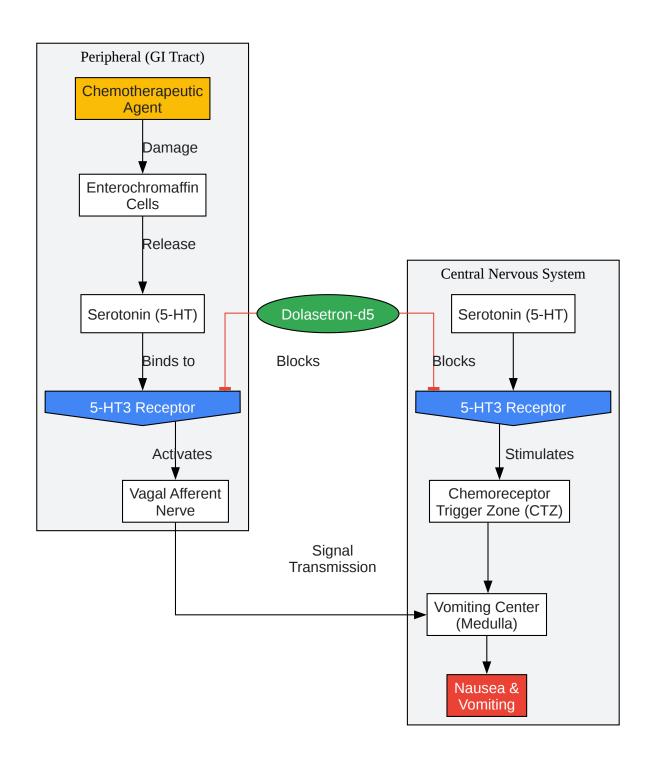
Property	Dolasetron-d5	Dolasetron
CAS Number	115956-12-2 (unlabeled)	115956-12-2
LogP	Data not available	2.1[2]
рКа	Data not available	Data not available
¹ H NMR	Spectral data will differ from Dolasetron due to deuterium substitution.	Refer to specialized spectral databases.
¹³ C NMR	Spectral data will exhibit characteristic shifts due to the deuterium isotope effect.	Refer to specialized spectral databases.
Mass Spectrum	The molecular ion peak will be shifted by +5 m/z units compared to Dolasetron.	[M+H] ⁺ at m/z 325.1575

Mechanism of Action and Signaling Pathway

Dolasetron, and by extension **Dolasetron-d5**, is a highly specific and selective antagonist of the serotonin 5-HT3 receptor.[4] These receptors are ligand-gated ion channels located on peripheral vagal nerve terminals and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema.[4][5]

Chemotherapeutic agents can cause the release of serotonin from enterochromaffin cells in the small intestine. This released serotonin then binds to 5-HT3 receptors on vagal afferent nerves, initiating an emetic signal that is transmitted to the medullary vomiting center.[4][5] Dolasetron competitively blocks these 5-HT3 receptors, thereby preventing the initiation of the vomiting reflex.[5]





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Dolasetron's 5-HT3 Receptor Antagonism Pathway.



Experimental Protocols

The following sections detail generalized experimental protocols for the analysis of Dolasetron and its deuterated analog. These methods are based on established analytical techniques for 5-HT3 antagonists and may require optimization for specific instrumentation and research needs.

High-Performance Liquid Chromatography (HPLC) Analysis

A common method for the quantification of Dolasetron in various matrices is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Instrumentation:

- HPLC system with a UV detector
- C18 analytical column (e.g., 150 mm x 4.6 mm, 5 μm particle size)[6]

Reagents:

- Acetonitrile (HPLC grade)
- Potassium dihydrogen phosphate
- Phosphoric acid (for pH adjustment)
- Ultrapure water

Chromatographic Conditions (Isocratic):

- Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 4.0 with phosphoric acid) in a ratio of approximately 25:75 (v/v).[6]
- Flow Rate: 1.0 mL/min[6]
- Column Temperature: 30 °C[6]

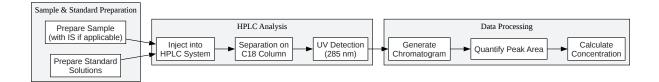


Detection Wavelength: 285 nm[6][7]

Injection Volume: 10-20 μL

Standard and Sample Preparation:

- Standard Stock Solution: Accurately weigh and dissolve Dolasetron or Dolasetron-d5 in a suitable solvent (e.g., mobile phase or a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).
- Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range.
- Sample Preparation: The sample preparation will depend on the matrix (e.g., plasma, urine, pharmaceutical formulation). It may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction. For **Dolasetron-d5** used as an internal standard, it is spiked into the sample before extraction.



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General workflow for HPLC analysis of **Dolasetron-d5**.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is a highly sensitive and specific method for the quantification of **Dolasetron-d5**, especially in complex biological matrices where it is often used as an internal standard.



Instrumentation:

- Liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- C18 analytical column.

Reagents:

- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid
- · Ammonium formate
- Ultrapure water

Chromatographic Conditions (Gradient):

- Mobile Phase A: Water with 0.1% formic acid or an ammonium formate buffer.
- Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
- A gradient elution is typically employed to achieve optimal separation.

Mass Spectrometry Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both the analyte (Dolasetron) and the internal standard (Dolasetron-d5).
 - Dolasetron: The precursor ion [M+H]⁺ is at m/z 325.2. Product ions are selected based on fragmentation patterns.
 - Dolasetron-d5: The precursor ion [M+H]+ is at m/z 330.2. Product ions will be shifted by
 +5 Da if the deuterium atoms are not lost during fragmentation.



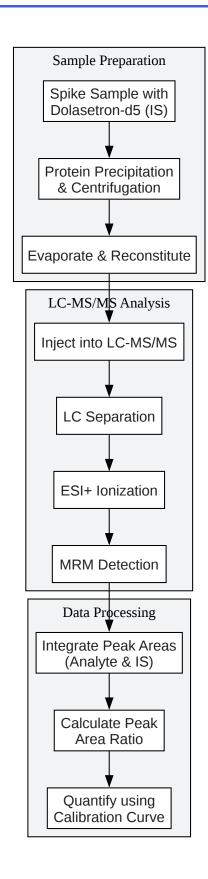




Sample Preparation for Pharmacokinetic Studies:

- Spiking: An aliquot of the biological matrix (e.g., plasma, urine) is spiked with a known concentration of **Dolasetron-d5** as an internal standard.
- Extraction: Proteins are precipitated using a solvent like acetonitrile. The sample is then centrifuged.
- Evaporation and Reconstitution: The supernatant is transferred and evaporated to dryness under a stream of nitrogen. The residue is reconstituted in the initial mobile phase composition.





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LC-MS/MS workflow for pharmacokinetic analysis.



Conclusion

Dolasetron-d5 is an essential tool for researchers in the fields of pharmacology and drug metabolism. Its physical and chemical properties are closely related to its non-deuterated counterpart, with the key difference being its increased mass, which is fundamental to its application as an internal standard in mass spectrometric assays. The experimental protocols outlined in this guide provide a solid foundation for the analytical characterization and quantification of this important compound. As with any analytical method, validation according to regulatory guidelines is crucial to ensure the accuracy, precision, and reliability of the data generated.

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- To cite this document: BenchChem. [Physical and chemical properties of Dolasetron-d5]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15137677#physical-and-chemical-properties-of-dolasetron-d5]

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